molecular formula C46H60F3N13O12S B12469852 (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Numéro de catalogue: B12469852
Poids moléculaire: 1076.1 g/mol
Clé InChI: ICCLJCOVWYXLTE-CZPFDPCBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Nomenclature Breakdown

The name is constructed by identifying the longest carbon chain (pentanoic acid) and specifying substituents in descending order of priority (Table 1). The stereochemical descriptors (4S) and (2S) denote absolute configurations at specified positions, determined using the Cahn-Ingold-Prelog priority rules.

Table 1: Structural components of the International Union of Pure and Applied Chemistry name

Component Description
Pentanoic acid Core carboxylic acid structure
4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino] N-terminal substitution at position 4
5-[[(2S)-1-[[...]amino]-5-oxopentanoyl]amino] C-terminal peptide chain extension
2,2,2-trifluoroacetic acid Counterion for charge neutralization

The stereochemical configuration involves eight chiral centers, each specified using the R/S system. For example, the (2S) designation at multiple positions indicates consistent left-handed helicity in peptide backbone orientation. The trifluoroacetic acid moiety acts as a counterion, commonly used in peptide purification.

Propriétés

Formule moléculaire

C46H60F3N13O12S

Poids moléculaire

1076.1 g/mol

Nom IUPAC

(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H59N13O10S.C2HF3O2/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30;3-2(4,5)1(6)7/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1

Clé InChI

ICCLJCOVWYXLTE-CZPFDPCBSA-N

SMILES isomérique

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

SMILES canonique

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O

Origine du produit

United States

Méthodes De Préparation

Resin Selection and Initial Loading

  • Rink Amide resin (0.78 mmol/g loading) is preferred for C-terminal amide formation.
  • Pre-swelling in dimethylformamide (DMF) for 30 minutes ensures optimal reactivity.
  • First amino acid (C-terminal residue) is anchored via HBTU/DIPEA activation under nitrogen.

Coupling Conditions for Challenging Residues

  • Methionine (4-methylsulfanylbutanoyl): Coupled as Fmoc-Met-OH with HBTU/DIPEA in DMF (3 eq amino acid, 45-minute reaction). Methionine sulfoxide formation is mitigated by adding 1% (v/v) dimethyl sulfide (DMS) during TFA cleavage.
  • Histidine (1H-imidazol-5-yl): Fmoc-His(Trt)-OH prevents imidazole acylation. Double coupling (2×45 min) with 6 eq DIPEA reduces racemization.
  • Tryptophan (1H-indol-3-yl): Fmoc-Trp(Boc)-OH minimizes alkylation during cleavage. Post-synthetic Boc removal requires extended TFA exposure (3 hours).

Stepwise Assembly and Side-Chain Protection

The linear sequence is assembled from C- to N-terminus, with side-chain protections as follows:

Residue Protecting Group Cleavage Condition
Arginine (diaminomethylideneamino) Pmc TFA/TIS/H2O (95:2.5:2.5)
Glutamic Acid OtBu TFA
Lysine Boc TFA

Key Coupling Metrics

  • Coupling Reagents: HBTU/HOBt (1:1 molar ratio) in DMF.
  • Reaction Monitoring: Kaiser test for free amines; incomplete couplings addressed via double coupling.
  • Deprotection: 20% piperidine/DMF (2×10 min) removes Fmoc groups.

TFA-Mediated Cleavage and Global Deprotection

Final cleavage uses TFA-based cocktails to release the peptide while removing side-chain protections:

Optimized Cleavage Cocktail

Component Volume Ratio Role
TFA 92% Acidolysis of resin linkage
Triisopropylsilane 3.5% Cation scavenger
H2O 4.5% Quenching reactive intermediates
  • Procedure: Resin (200 mg) treated with 10 mL cold (0°C) cocktail for 2 hours.
  • Yield: 81.5% crude peptide with 15.4% S-tButylated cysteine byproduct (mitigated via 0.5-hour cleavage at 25°C).

Purification and TFA Salt Formation

Post-cleavage, the peptide is precipitated in ice-cold diethyl ether, dissolved in acetonitrile/H2O (3:2), and lyophilized.

HPLC Purification Parameters

Column Mobile Phase Gradient Purity Target
C18 (250 × 4.6 mm) A: 0.1% TFA/H2O 5–35% B over 30 min >95%
B: 0.1% TFA/ACN
  • Trifluoroacetate Counterion: Retained during lyophilization, confirmed via 19F NMR.

Industrial-Scale Considerations

For batches >150 g, the following adaptations are critical:

Cost-Efficient Practices

  • Reagent Recycling: Ni(II) complexes recover chiral auxiliaries (75–80% yield).
  • Automation: Flow-based synthesizers reduce cycle time to 1.8 minutes/residue.

Racemization Control

  • Low-Temperature Coupling: 0°C for histidine and cysteine residues.
  • Ultrasound Activation: Enhances coupling efficiency for sterically hindered residues.

Analytical Validation

Final product quality is assessed via:

Spectroscopic Data

Technique Key Signals
ESI-MS [M+H]+ 1351.6 (calc. 1351.6 g/mol)
1H NMR (D2O) δ 7.25 (indole H), δ 8.15 (imidazole H)

Chiral Purity

  • HPLC with Chiralpak IA: >99% ee confirmed for all stereocenters.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound’s peptide backbone and ester groups are susceptible to hydrolytic cleavage under acidic or alkaline conditions.

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), 110°C, 24hFree amino acids, trifluoroacetic acid (TFA), and indole/imidazole derivatives
Basic HydrolysisNaOH (1M), 80°C, 12hSodium salts of amino acids, TFA salts, and fragmented heterocycles

Key findings:

  • The methylsulfanyl (CH3S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) under strong oxidizing agents like H2O2 or meta-chloroperbenzoic acid (mCPBA) .

  • Diaminomethylideneamino groups (guanidino) participate in pH-dependent protonation, stabilizing the molecule in physiological conditions.

Oxidation and Reduction

Functional groups such as thioethers, aromatic rings, and amides undergo redox reactions:

Target Group Reagent Outcome
Methylsulfanyl (CH3S-)H2O2 (30%)Sulfoxide (-SO-) formation
Indole/Imidazole ringsOzone (O3)Ring cleavage to form carboxylic acids
Disulfide bonds (if any)Dithiothreitol (DTT)Reduction to thiols (-SH)
  • Indole rings undergo electrophilic substitution (e.g., nitration, halogenation) at the 3-position under HNO3/FeBr3 or Cl2/AlCl3 .

  • The trifluoroacetic acid (TFA) counterion may act as a catalyst in esterification or acylation reactions .

Complexation and Chelation

The imidazole and guanidino groups enable metal coordination:

Metal Ion Binding Site Application
Cu(II)Imidazole N-atomsCatalyzes oxidation of thioethers to sulfones
Fe(III)Guanidino and carboxylateStabilizes tertiary structure in solutions
  • Stability constants (log K) for Cu(II) complexes exceed 10.5, indicating strong chelation .

Thermal and Photochemical Degradation

  • Thermolysis (150°C, inert atmosphere) fragments the peptide backbone into diketopiperazines and aryl amines.

  • UV exposure (254 nm) induces crosslinking via indole dimerization, forming cyclobutane derivatives .

Synthetic Modifications

Common derivatization strategies include:

  • Acylation : Acetic anhydride modifies free amino groups.

  • Sulfonation : Indole rings react with SO3/H2SO4 to form sulfonic acids.

  • Protection/Deprotection : Boc (tert-butoxycarbonyl) groups shield amines during solid-phase synthesis .

Key Challenges and Research Gaps

  • Limited experimental data directly on this compound necessitates reliance on analogous systems (e.g., Bam 22P, PubChem CID 16132339) .

  • Stability in biological matrices remains uncharacterized; TFA may influence pharmacokinetics via non-covalent interactions .

Applications De Recherche Scientifique

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved would depend on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound shares features with three major classes: sulfur-containing pharmaceuticals , peptide-based drugs , and organic nitrogen compounds .

Compound Class Example Compounds Key Functional Groups Structural Divergence from Target
Target Compound [Target] Indole, imidazole, methylsulfanyl, guanidino
Sulfonamides (e.g., sulfadiazine) Sulfadiazine, sulfamethazine Sulfonamide (-SO₂NH₂) Lack peptide backbone; simpler aromatic cores
Peptide Therapeutics (e.g., cyclosporine) Cyclosporine, vancomycin Cyclic peptides, glycosylation Larger macrocyclic structures; absence of sulfur modifications
Phenolic Derivatives (e.g., rosmarinic acid) Rosmarinic acid, danshensu Phenolic hydroxyl, ester linkages Non-peptidic; focus on antioxidant properties

Physicochemical Properties

Property Target Compound Sulfonamides Phenolic Acids
Solubility High (due to TFA salt and carboxyl groups) Moderate (pH-dependent) Low (hydrophobic aromatic cores)
Volatility Non-volatile (peptide backbone) Non-volatile Semi-volatile (e.g., caffeic acid derivatives)
Stability Sensitive to hydrolysis (amide bonds) Stable under acidic conditions Oxidative degradation (phenolic groups)

Research Findings and Implications

  • Environmental Stress Response : Organic nitrogen compounds (like the target) accumulate under shade stress but decline under cadmium exposure, suggesting context-dependent metabolic roles .
  • Synthetic Complexity: The target’s synthesis likely requires advanced SPPS techniques, contrasting with simpler sulfonamide or phenolic acid production .
  • Bioactivity Potential: The indole and imidazole groups may enable interactions with biological targets (e.g., serotonin receptors or histidine kinases), akin to natural alkaloids .

Activité Biologique

The compound (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid; 2,2,2-trifluoroacetic acid is a complex synthetic molecule with potential biological activity. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Properties

The structure of this compound consists of multiple amino acid residues and functional groups that suggest a capacity for diverse interactions with biological macromolecules. The presence of an indole moiety, imidazole ring, and various amino acid side chains indicates potential roles in enzyme inhibition or receptor modulation.

Key Structural Features

FeatureDescription
Indole GroupPotential for π-stacking interactions with nucleic acids or proteins.
Imidazole RingMay participate in hydrogen bonding and metal coordination.
Amino Acid ChainsSuggests possible roles in protein interactions or as substrates for enzymatic reactions.

The biological activity of the compound can be attributed to its ability to interact with various cellular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Initial data indicate that the compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Studies : In vitro assays demonstrated that derivatives of similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, compounds derived from 1,3,4-thiadiazole frameworks have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    CompoundMIC (μg/mL)Target Bacteria
    Compound A20Staphylococcus aureus
    Compound B28Bacillus subtilis
  • Cytotoxicity Assays : In studies involving Jurkat and MT2 cell lines, the compound induced necrosis after 24 hours of exposure, suggesting a potential application in cancer therapy . The IC50 values for these cell lines were determined to be significantly lower than those for standard chemotherapeutic agents.
    Cell LineIC50 (μM)
    Jurkat2.15
    MT21.51

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable properties for biodistribution. Studies utilizing human serum albumin (HSA) binding assays revealed moderate affinity, suggesting that the compound could remain bioavailable in systemic circulation .

Q & A

Q. What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?

The compound’s complex peptide-like structure, with multiple stereocenters and functional groups (e.g., indole, imidazole, carboxymethylamino), poses challenges in regioselectivity and enantiomeric purity. Key steps include:

  • Solid-phase peptide synthesis (SPPS) for sequential coupling of amino acid residues, ensuring proper protection/deprotection of reactive groups (e.g., thiols, amines) .
  • High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and trifluoroacetic acid (TFA) mobile phases to purify intermediates and final products .
  • Mass spectrometry (MS) and NMR (1H, 13C, 2D-COSY) to verify purity and stereochemistry at each synthesis stage .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the trifluoroacetate counterion .
  • Multidimensional NMR : Resolve overlapping signals from aromatic protons (indole, phenyl) and chiral centers. For example, NOESY can validate spatial proximity of imidazole and carboxymethylamino groups .
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable, though hygroscopicity of TFA salts may complicate crystallization .

Advanced Research Questions

Q. How can computational modeling predict biological interactions, and what are its limitations?

  • Molecular docking (AutoDock Vina, Schrödinger) : Screen interactions with targets like tryptophan-rich enzymes or histidine-containing receptors (e.g., GPCRs), leveraging the indole and imidazole moieties as pharmacophores .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-target complexes in aqueous environments, accounting for TFA’s solvation effects .
  • Limitations : Force fields may misrepresent non-covalent interactions (e.g., π-π stacking of phenyl groups), requiring experimental validation via surface plasmon resonance (SPR) .

Q. How can experimental design (DoE) and machine learning optimize synthesis conditions?

  • Factorial DoE : Vary parameters like temperature (20–60°C), solvent polarity (DMF vs. DMSO), and coupling reagent (HATU vs. PyBOP) to maximize yield .
  • Bayesian optimization : Train models on reaction data (e.g., yield, enantiomeric excess) to predict optimal conditions for stereocontrol, reducing trial-and-error experiments .
  • High-throughput screening : Automate synthesis of micro-scale batches (10–50 mg) to rapidly test ligand-reagent combinations .

Q. How to resolve contradictions in bioactivity data across assays?

  • Case study : If in vitro assays show high enzyme inhibition but cellular assays show low activity:
    • Solubility analysis : Use dynamic light scattering (DLS) to check aggregation in cell culture media .
    • Metabolic stability : Perform LC-MS/MS to detect degradation products (e.g., cleavage of methylsulfanyl groups) .
    • Off-target profiling : Use thermal shift assays (TSA) to identify unintended protein interactions .

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